Lipophilicity Modulation vs. Unsubstituted and Methyl Analogs
The target compound exhibits a computed XLogP3-AA of 1.1, which lies between the values for cyclopentane-1-carboxylic acid (XLogP3 0.9) and 1-methylcyclopentane-1-carboxylic acid (XLogP3 1.2) [1]. This intermediate lipophilicity, achieved without adding halogen atoms or extended alkyl chains, makes it a balanced starting point for fragment growth where both aqueous solubility and passive membrane permeability are desired.
(vs. parent acid)
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | Cyclopentane-1-carboxylic acid (0.9); 1-methylcyclopentane-1-carboxylic acid (1.2) |
| Quantified Difference | +0.2 log units vs. parent acid; -0.1 log units vs. methyl analog |
| Conditions | XLogP3-AA algorithm, PubChem 2021.05.07 release |
Why This Matters
For fragment-based screening, small logP differences can significantly shift hit rates and solubility profiles; the target compound occupies a logP niche not accessible with the simplest cyclopentane acid analogs.
- [1] PubChem CID 83682946 (target), CID 6564 (cyclopentane-1-carboxylic acid), CID 136943 (1-methylcyclopentane-1-carboxylic acid). View Source
